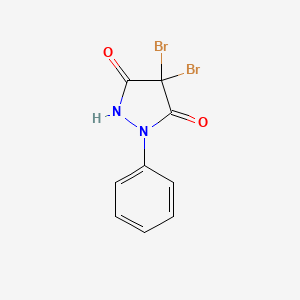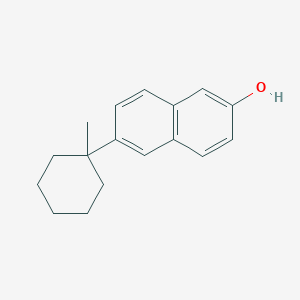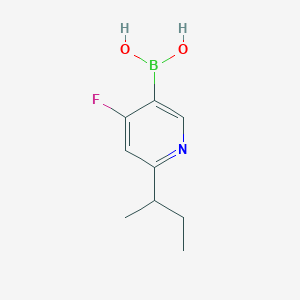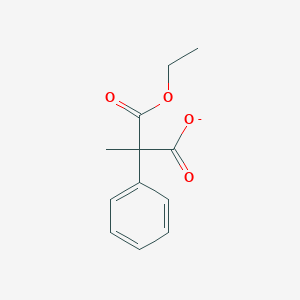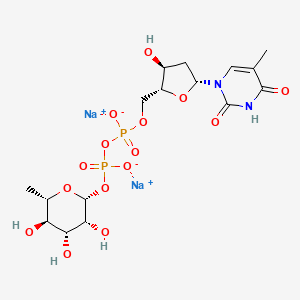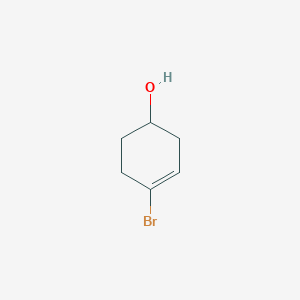
4-Bromo-3-cyclohexen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-cyclohexen-1-ol is an organic compound with the molecular formula C6H9BrO It is a brominated derivative of cyclohexenol, characterized by a bromine atom attached to the fourth carbon of the cyclohexene ring and a hydroxyl group attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromo-3-cyclohexen-1-ol can be synthesized through several methods. One common approach involves the bromination of 3-cyclohexen-1-ol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as chromatography to achieve high-quality output .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-cyclohexen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The bromine atom can be reduced to form 3-cyclohexen-1-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-3-cyclohexen-1-one.
Reduction: Formation of 3-cyclohexen-1-ol.
Substitution: Formation of various substituted cyclohexenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-3-cyclohexen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antinociceptive properties.
Medicine: Studied for its potential therapeutic effects, particularly in pain management and inflammation.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit nitric oxide production in certain cell lines, indicating its potential anti-inflammatory effects. The compound may interact with receptors such as TRPV1, glutamate, and opioid receptors, contributing to its antinociceptive activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-cyclohexen-1-ol
- 4-Bromo-2-cyclohexen-1-ol
- 2-Bromo-3-cyclohexen-1-ol
Uniqueness
4-Bromo-3-cyclohexen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
1450812-67-5 |
|---|---|
Formule moléculaire |
C6H9BrO |
Poids moléculaire |
177.04 g/mol |
Nom IUPAC |
4-bromocyclohex-3-en-1-ol |
InChI |
InChI=1S/C6H9BrO/c7-5-1-3-6(8)4-2-5/h1,6,8H,2-4H2 |
Clé InChI |
JTROYVYRIYPSJT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CCC1O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


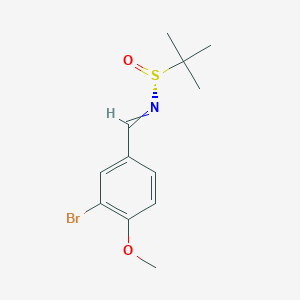
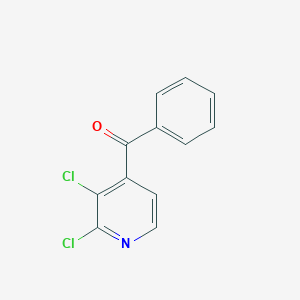

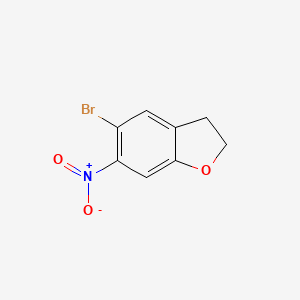

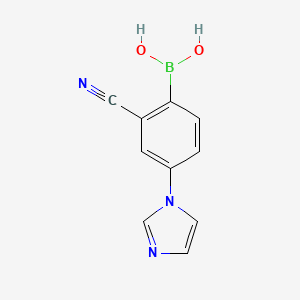
![2,3-Bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan](/img/structure/B14076689.png)


